Hexanoic acid

Description

Hexanoic acid is a C6, straight-chain saturated fatty acid. It has a role as a human metabolite and a plant metabolite. It is a straight-chain saturated fatty acid and a medium-chain fatty acid. It is a conjugate acid of a hexanoate.

Caproic acid is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

This compound is a natural product found in Humulus lupulus, Truncocolumella citrina, and other organisms with data available.

Caproic Acid is a saturated medium-chain fatty acid with a 6-carbon backbone. Caproic acid is found naturally in various plant and animal fats and oils.

It is a colorless oily liquid smelling of cheese. It is a fatty acid found naturally in various animal fats and oils. Caproic acid is a medium chain triglycerides (MCT). MCTs are widely used for parenteral nutrition in individuals requiring supplemental nutrition and are being more widely used in foods, drugs and cosmetics; they are essentially non-toxic. It is safe for human dietary consumption up to levels of 1g/kg. (A3658).

This compound is a metabolite found in or produced by Saccharomyces cerevisiae.

See also: Saw Palmetto (part of).

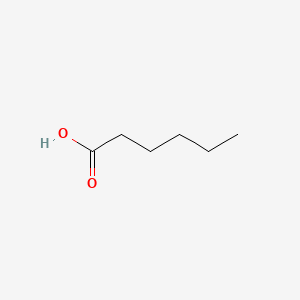

Structure

3D Structure

Properties

IUPAC Name |

hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2/c1-2-3-4-5-6(7)8/h2-5H2,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUZZWVXGSFPDMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2, Array | |

| Record name | CAPROIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/859 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | HEXANOIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1167 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10051-44-2 (sodium salt), 13476-79-4 (copper(2+) salt), 16571-42-9 (manganese(2+) salt), 19455-00-6 (potassium salt), 38708-95-1 (calcium salt) | |

| Record name | Caproic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000142621 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7021607 | |

| Record name | Hexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7021607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Caproic acid appears as a white crystalline solid or colorless to light yellow solution with an unpleasant odor. Insoluble to slightly soluble in water and less dense than water. Contact may severely irritate skin, eyes and mucous membranes. May be toxic by ingestion, inhalation and skin absorption. Used to make perfumes., Liquid; Liquid, Other Solid, Colorless or slightly yellow oily liquid with an odor of Limburger cheese; [Hawley] White solid or colorless to light yellow solution with an unpleasant odor; [CAMEO] Clear colorless liquid with a stench; [MSDSonline], Solid, OILY COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., colourless to very pale yellow, oily liquid/cheesy, sweat-like odour | |

| Record name | CAPROIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/859 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Hexanoic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Caproic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5532 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Caproic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000535 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | HEXANOIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1167 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Hexanoic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/265/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

396 to 397 °F at 760 mmHg (NTP, 1992), 205.8 °C, 202.00 to 203.00 °C. @ 760.00 mm Hg, 205 °C | |

| Record name | CAPROIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/859 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | HEXANOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6813 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Caproic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000535 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | HEXANOIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1167 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

220 °F (NTP, 1992), 215 °F (102 °C) (Open cup), 102 °C o.c. | |

| Record name | CAPROIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/859 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | HEXANOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6813 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | HEXANOIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1167 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

5 to 10 mg/mL at 72 °F (NTP, 1992), In water, 1.03X10+4 mg/L at 25 °C, Readily sol in ethanol, ether., 10.3 mg/mL, Solubility in water, g/100ml at 20 °C: 1.1, miscible with alcohol, most fixed oils, ether, 1 ml in 250 ml water | |

| Record name | CAPROIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/859 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | HEXANOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6813 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Caproic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000535 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | HEXANOIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1167 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Hexanoic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/265/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.927 (USCG, 1999) - Less dense than water; will float, 0.929 at 20 °C/4 °C, Relative density (water = 1): 0.93, 0.923-0.928 | |

| Record name | CAPROIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/859 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | HEXANOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6813 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | HEXANOIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1167 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Hexanoic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/265/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Density |

4.01 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.01 (Air = 1), Relative vapor density (air = 1): 4.0 | |

| Record name | CAPROIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/859 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | HEXANOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6813 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | HEXANOIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1167 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.2 mmHg at 68 °F ; 1 mmHg at 158 °F; 20 mmHg at 233.2 °F (NTP, 1992), 0.04 [mmHg], Vapor pressure, Pa at 20 °C: 27 | |

| Record name | CAPROIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/859 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Caproic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5532 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | HEXANOIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1167 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Oily liquid | |

CAS No. |

142-62-1, 67762-36-1, 68603-84-9, 70248-25-8 | |

| Record name | CAPROIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/859 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Hexanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=142-62-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Caproic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000142621 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fatty acids, C6-12 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067762361 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carboxylic acids, C5-9 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068603849 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carboxylic acids, C6-18 and C6-18-unsatd. mono- and C8-15-di- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070248258 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | HEXANOIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8266 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hexanoic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7021607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.046 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CAPROIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1F8SN134MX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | HEXANOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6813 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Caproic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000535 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | HEXANOIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1167 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

27 °F (NTP, 1992), -3.4 °C, -4.00 to -3.00 °C. @ 760.00 mm Hg, -3 °C | |

| Record name | CAPROIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/859 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | HEXANOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6813 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Caproic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000535 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | HEXANOIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1167 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

The Architecture of Acidity: A Technical Guide to Microbial Hexanoic Acid Biosynthesis

Foreword: The Rising Value of a Six-Carbon Chain

Hexanoic acid, a six-carbon saturated fatty acid, is a molecule of burgeoning significance across a spectrum of industries, from the creation of flavors and fragrances to the development of pharmaceuticals and advanced biofuels.[1] Its natural occurrence in various plant and animal sources has long been recognized, but the advent of metabolic engineering has unlocked the potential for its sustainable and scalable production through microbial fermentation.[1][2] This guide provides an in-depth exploration of the core biosynthetic pathways that microorganisms employ, both naturally and through engineered enhancements, to produce this valuable medium-chain fatty acid. We will dissect the enzymatic machinery, compare the metabolic logic of different routes, and provide practical insights for researchers, scientists, and drug development professionals seeking to harness these microscopic factories.

I. The Two Primary Blueprints for this compound Synthesis

Microorganisms predominantly utilize two distinct metabolic strategies for the biosynthesis of this compound: the heterologous reverse β-oxidation (rBOX) pathway and the engineered native fatty acid biosynthesis (FAB) pathway.[1][2] The choice between these pathways is a critical experimental decision, dictated by the host organism, the desired production scale, and the specific metabolic context.

A. The Reverse β-Oxidation (rBOX) Pathway: A Modular Approach to Chain Elongation

The rBOX pathway is a synthetic metabolic route that essentially reverses the direction of the fatty acid degradation (β-oxidation) cycle.[3][4] This pathway is particularly attractive for metabolic engineering due to its modular nature and energy efficiency.[3][5] It operates through a cycle of four core enzymatic reactions that iteratively add two-carbon units, typically from acetyl-CoA, to a growing acyl-CoA chain.[3]

The canonical rBOX pathway for this compound synthesis, starting from acetyl-CoA, involves two successive elongation cycles. The key enzymatic steps are:

-

Thiolase (β-Ketothiolase): This enzyme catalyzes the initial Claisen condensation reaction, joining two molecules of acetyl-CoA to form acetoacetyl-CoA.[2][6] In the second cycle, it condenses acetyl-CoA with butyryl-CoA to form 3-ketohexanoyl-CoA.[7]

-

3-Hydroxyacyl-CoA Dehydrogenase: This enzyme reduces the β-keto group of the growing acyl-CoA chain, using NADH or NADPH as a cofactor, to form a hydroxyl group.[2][8]

-

Enoyl-CoA Hydratase (Crotonase): This enzyme catalyzes the dehydration of the 3-hydroxyacyl-CoA intermediate, introducing a double bond to form a trans-2-enoyl-CoA.[2][6]

-

Trans-2-Enoyl-CoA Reductase: The final reduction step, also dependent on NADH or NADPH, saturates the double bond to yield an elongated acyl-CoA, which is two carbons longer than the starting molecule.[2][6]

After two complete cycles, the resulting hexanoyl-CoA is then hydrolyzed by a thioesterase to release free this compound.[6][9]

Caption: The heterologous reverse β-oxidation (rBOX) pathway for this compound synthesis.

B. The Modified Fatty Acid Biosynthesis (FAB) Pathway: Hijacking the Native Machinery

The native fatty acid biosynthesis (FAB) system in most microorganisms is finely tuned for the production of long-chain fatty acids (typically C16-C18) that are essential for cell membrane construction.[1] Metabolic engineering strategies aim to reprogram this pathway to favor the production of medium-chain fatty acids (MCFAs) like this compound.[1]

The core of this approach involves introducing a heterologous thioesterase with a high specificity for medium-chain acyl-ACPs (acyl carrier proteins).[1] The FAB pathway proceeds through a series of elongation cycles where a growing fatty acid chain is attached to an ACP. The engineered thioesterase acts as a molecular scissor, cleaving the hexanoyl-ACP intermediate from the fatty acid synthase (FAS) complex and releasing it as free this compound before it can be further elongated.[1]

Further enhancements to this strategy can include engineering the ketoacyl-ACP synthases (KAS), the enzymes responsible for the carbon-carbon bond formation during elongation, to have a preference for shorter chain lengths.[1]

Caption: Modified Fatty Acid Biosynthesis (FAB) pathway for this compound production.

II. Microbial Chassis for this compound Production: A Comparative Analysis

The selection of a suitable microbial host is paramount for the successful production of this compound. Different microorganisms offer distinct advantages and disadvantages in terms of their native metabolism, genetic tractability, and robustness in industrial fermentation processes.

| Microorganism | Primary Pathway(s) | Key Advantages | Key Challenges |

| Saccharomyces cerevisiae | rBOX, Modified FAB | Well-characterized genetics, robust for industrial fermentation, GRAS status.[2][8] | Low native production of MCFAs, requires extensive engineering.[2] |

| Clostridium species (C. kluyveri, C. autoethanogenum) | rBOX | Natural producers of MCFAs, can utilize diverse feedstocks including syngas.[10][11][12] | Strict anaerobic requirements, genetic tools can be less developed. |

| Megasphaera elsdenii | rBOX | Natural producer of this compound, can utilize various carbon sources.[10][13] | Less characterized than other hosts, optimization of fermentation conditions is critical. |

| Escherichia coli | rBOX, Modified FAB | Rapid growth, well-established genetic tools, high-density fermentation is possible. | Potential for endotoxin production, phage contamination risk in large-scale fermentations. |

III. Experimental Protocol: Quantification of this compound from Microbial Cultures via GC-MS

Accurate quantification of this compound is essential for process optimization and yield determination. Gas chromatography-mass spectrometry (GC-MS) is a widely used and robust method for this purpose.[14]

A. Materials and Reagents

-

Microbial fermentation broth

-

Internal standard (e.g., deuterated this compound)

-

6M Hydrochloric acid (HCl)

-

Diethyl ether or Ethyl acetate (GC grade)

-

Anhydrous sodium sulfate

-

Derivatizing agent (e.g., N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide, MTBSTFA)

-

GC vials with inserts

B. Sample Preparation and Extraction

-

Sample Collection: Collect 1 mL of fermentation broth into a microcentrifuge tube.

-

Cell Removal: Centrifuge at 13,000 x g for 10 minutes to pellet the cells.

-

Supernatant Transfer: Carefully transfer 500 µL of the supernatant to a new glass tube.

-

Internal Standard Spiking: Add a known amount of the internal standard solution to the supernatant.

-

Acidification: Acidify the sample to a pH of ~2 by adding 50 µL of 6M HCl. This protonates the hexanoate to its more nonpolar carboxylic acid form, enhancing extraction efficiency.[1]

-

Solvent Extraction: Add 1 mL of diethyl ether or ethyl acetate.[14]

-

Mixing: Vortex vigorously for 2 minutes.

-

Phase Separation: Centrifuge at 2,000 x g for 5 minutes to separate the aqueous and organic layers.

-

Organic Phase Collection: Carefully transfer the upper organic layer to a new tube containing a small amount of anhydrous sodium sulfate to remove any residual water.

-

Derivatization: Transfer the dried organic extract to a GC vial. Add the derivatizing agent according to the manufacturer's instructions. This step converts the polar carboxylic acid into a more volatile and thermally stable derivative suitable for GC analysis.

-

Incubation: Incubate the vial at the recommended temperature and time for the derivatization reaction to complete.

C. GC-MS Analysis

-

Gas Chromatograph: Agilent 7890B GC or equivalent.

-

Mass Spectrometer: Agilent 5977A MSD or equivalent.

-

Column: A suitable capillary column for fatty acid analysis (e.g., DB-5ms).

-

Injection Volume: 1 µL.

-

Inlet Temperature: 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 70 °C, hold for 2 minutes.

-

Ramp 1: 3 °C/min to 200 °C.

-

Ramp 2: 20 °C/min to 320 °C, hold for 10 minutes.[15]

-

-

Carrier Gas: Helium.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.[14]

-

Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for the this compound derivative and the internal standard.[14]

D. Data Analysis

-

Calibration Curve: Prepare a series of calibration standards with known concentrations of this compound and a constant concentration of the internal standard. Process these standards in the same manner as the samples.

-

Quantification: Plot the ratio of the peak area of the this compound derivative to the peak area of the internal standard against the concentration of this compound to generate a calibration curve. Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios on the calibration curve.

Caption: Workflow for the quantification of this compound using GC-MS.

IV. Future Perspectives and Conclusion

The microbial production of this compound represents a dynamic and rapidly evolving field. Future research will likely focus on the discovery and engineering of novel enzymes with enhanced catalytic efficiencies and substrate specificities.[7] The integration of systems biology approaches, including genomics, transcriptomics, and metabolomics, will provide a more holistic understanding of the metabolic networks involved, enabling more precise and effective engineering strategies. Furthermore, the development of robust and scalable fermentation and downstream processing technologies will be crucial for the economic viability of bio-based this compound production.

This guide has provided a comprehensive overview of the core biosynthetic pathways of this compound in microorganisms, offering both theoretical understanding and practical guidance. By leveraging the principles of metabolic engineering and synthetic biology, the scientific community is well-positioned to unlock the full potential of microbial systems for the sustainable production of this and other valuable chemicals.

References

-

Optimizing this compound biosynthesis in Saccharomyces cerevisiae for the de novo production of olivetolic acid. PubMed Central. [Link]

-

A biosynthetic pathway for this compound production in Kluyveromyces marxianus. PubMed. [Link]

-

A biosynthetic pathway for this compound production in Kluyveromyces marxianus. ScienceDirect. [Link]

-

An optimized reverse β-oxidation pathway to produce selected medium-chain fatty acids in Saccharomyces cerevisiae. PubMed. [Link]

-

Bifurcated pathway to synthesize this compound in M. elsdenii. A fatty... ResearchGate. [Link]

-

Metabolic engineering of Clostridium tyrobutyricum for this compound and hexanol production. PubMed. [Link]

-

A biosynthetic pathway for this compound production in Kluyveromyces marxianus. Elsevier. [Link]

-

Schematic representation of reverse beta-oxidation cycle, adapted from... ResearchGate. [Link]

-

Genome-Scale Metabolic Network Reconstruction and In Silico Analysis of this compound Producing Megasphaera elsdenii. MDPI. [Link]

-

Reverse β-oxidation pathways for efficient chemical production. Oxford Academic. [Link]

-

Recent progress in engineering Clostridium autoethanogenum to synthesize the biochemicals and biocommodities. National Institutes of Health. [Link]

-

Fermentation of Organic Residues to Beneficial Chemicals: A Review of Medium-Chain Fatty Acid Production. MDPI. [Link]

-

(PDF) Reverse β-oxidation pathways for efficient chemical production. ResearchGate. [Link]

-

Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry. PubMed Central. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Optimizing this compound biosynthesis in Saccharomyces cerevisiae for the de novo production of olivetolic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. calslab.snu.ac.kr [calslab.snu.ac.kr]

- 7. Metabolic engineering of Clostridium tyrobutyricum for this compound and hexanol production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. An optimized reverse β-oxidation pathway to produce selected medium-chain fatty acids in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A biosynthetic pathway for this compound production in Kluyveromyces marxianus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Recent progress in engineering Clostridium autoethanogenum to synthesize the biochemicals and biocommodities - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

The role of hexanoic acid in fatty acid metabolism.

An In-Depth Technical Guide to the Role of Hexanoic Acid in Fatty Acid Metabolism

Authored by: Gemini, Senior Application Scientist

Abstract

This compound, a six-carbon saturated fatty acid, occupies a unique metabolic position, bridging the characteristics of short-chain fatty acids (SCFAs) and medium-chain fatty acids (MCFAs). This guide provides a comprehensive technical overview of its central role in fatty acid metabolism, tailored for researchers, scientists, and drug development professionals. We will explore its distinct absorption and transport mechanisms, delve into the core biochemistry of its catabolism via mitochondrial β-oxidation, and elucidate its broader systemic effects on ketogenesis, glucose homeostasis, and cellular signaling. This document synthesizes current experimental findings, details robust methodologies for its study, and presents visual workflows and pathways to facilitate a deeper understanding of its multifaceted metabolic impact.

Introduction: this compound in the Landscape of Fatty Acids

Fatty acids are broadly categorized by their carbon chain length, a primary determinant of their metabolic fate. Long-chain fatty acids (LCFAs, >12 carbons) require complex transport mechanisms involving chylomicrons and carnitine-dependent shuttling into mitochondria. In contrast, medium-chain fatty acids (MCFAs, 6-12 carbons) possess unique physicochemical properties that afford them a more direct metabolic route.[1]

This compound (C6:0), also known as caproic acid, is often classified as an MCFA but shares characteristics with SCFAs, as it can be both absorbed from dietary sources, such as milk fats and certain tropical oils, and produced by gut microbial fermentation.[2][3] This dual origin contributes to its diverse physiological roles. Unlike LCFAs, this compound is rapidly absorbed from the small intestine and transported directly to the liver via the portal vein, bypassing lymphatic circulation.[4][5] This rapid hepatic delivery makes it a readily available substrate for energy production.

Catabolism: The Mitochondrial β-Oxidation of Hexanoyl-CoA

Upon entering the hepatocyte, this compound diffuses across the mitochondrial membranes, a process that is largely independent of the carnitine palmitoyltransferase (CPT) system required for LCFAs.[4] Inside the mitochondrial matrix, it is activated to its coenzyme A (CoA) thioester, hexanoyl-CoA, setting the stage for its catabolism through the β-oxidation spiral.

The β-oxidation of hexanoyl-CoA is a cyclical four-step process that systematically shortens the fatty acid chain by two carbons per cycle, yielding acetyl-CoA, NADH, and FADH₂.[6][7]

The four core enzymatic reactions are:

-

Oxidation: Acyl-CoA dehydrogenase catalyzes the formation of a double bond between the α and β carbons (C2 and C3), reducing FAD to FADH₂.

-

Hydration: Enoyl-CoA hydratase adds a water molecule across the double bond, forming a hydroxyl group on the β-carbon.[8]

-

Oxidation: 3-hydroxyacyl-CoA dehydrogenase oxidizes the hydroxyl group to a keto group, reducing NAD+ to NADH.[6]

-

Thiolysis: β-ketoacyl-CoA thiolase cleaves the β-ketoacyl-CoA, releasing a molecule of acetyl-CoA and a new acyl-CoA molecule that is two carbons shorter (in this case, butyryl-CoA).[7]

This cycle repeats, with butyryl-CoA undergoing one more round of β-oxidation to yield two molecules of acetyl-CoA. The resulting acetyl-CoA can then enter the tricarboxylic acid (TCA) cycle for complete oxidation to CO₂ or, under conditions of high flux, be shunted towards ketogenesis.[7]

Caption: The β-oxidation cycle of Hexanoyl-CoA.

Systemic Metabolic Effects of this compound

The rapid catabolism of this compound has profound effects on systemic energy balance, influencing lipid profiles, glucose homeostasis, and ketone body production.

Anti-Obesity and Lipid-Lowering Properties

Studies in high-fat diet (HFD)-fed mouse models have demonstrated that dietary supplementation with this compound can prevent body weight gain and fat accumulation in white adipose tissues.[2][9] This anti-obesity effect is achieved without altering food intake and is associated with a significant reduction in plasma non-esterified fatty acids (NEFA) and hepatic triglyceride accumulation.[10][11] Mechanistically, this compound has been shown to suppress the expression of genes involved in fatty acid biosynthesis in adipose tissue.[9][12]

| Parameter | High-Fat Diet (HFD) Control | HFD + 5% Butyric Acid | HFD + 5% this compound |

| Body Weight Gain | High | Significantly Reduced | Significantly Reduced |

| Adipose Tissue Mass | High | Significantly Reduced | Significantly Reduced |

| Plasma NEFA Levels | Elevated | Suppressed | Suppressed |

| Hepatic Triglycerides | Elevated | Suppressed | Suppressed |

| Blood Glucose | Elevated (Hyperglycemia) | No Significant Change | Significantly Improved |

| Plasma Insulin | Elevated (Hyperinsulinemia) | Improved | Significantly Improved |

| Plasma GLP-1 Levels | Unchanged | Unchanged | Increased |

| Caption: Comparative metabolic effects of this compound and butyric acid in HFD-fed mice, synthesized from experimental data.[2][11][13] |

Regulation of Glucose Homeostasis and Insulin Sensitivity

A key differentiator for this compound is its potent effect on glucose metabolism. While both hexanoic and butyric acid can ameliorate HFD-induced hyperinsulinemia, only this compound has been shown to significantly improve hyperglycemia.[11][13] This superior glycemic control is linked to enhanced insulin sensitivity and an increase in plasma levels of glucagon-like peptide-1 (GLP-1), an incretin hormone crucial for promoting insulin secretion.[2][11] These findings position this compound as a potential agent for preventing obesity-related metabolic disorders like type 2 diabetes.[11]

Role in Ketogenesis

The efficient β-oxidation of this compound in the liver leads to a high intramitochondrial concentration of acetyl-CoA, a primary driver of ketogenesis.[4] This makes it a potent ketogenic substrate. Recent studies have also uncovered a dual role for this compound: at high concentrations, it serves as a direct substrate for ketone production, while at lower concentrations, it can enhance the ketogenic yield from other fatty acids, such as oleic acid.[14] This property is of significant interest in the context of formulating ketogenic diets for therapeutic purposes, such as in drug-resistant epilepsy.[14]

This compound as a Signaling Molecule

Beyond its role as an energy substrate, this compound functions as a signaling molecule, modulating cellular processes through interactions with the gut microbiome and epigenetic mechanisms.

Interaction with the Gut Microbiota

This compound is a product of anaerobic bacterial fermentation in the colon and is part of the complex interplay between diet, microbiota, and host metabolism.[15][16] Alterations in fecal concentrations of this compound have been associated with intestinal diseases; for instance, elevated levels have been noted in infants with necrotizing enterocolitis compared to those with food protein-induced allergic proctocolitis.[15] As a key SCFA, it contributes to the regulation of gut barrier function and immune responses.[17]

Epigenetic Regulation via HDAC Inhibition

Fatty acids, including this compound, are known to act as inhibitors of histone deacetylases (HDACs).[18] HDACs remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression.[18] By inhibiting HDACs, this compound can induce histone hyperacetylation, altering gene expression patterns. This epigenetic mechanism is a plausible explanation for its broad effects on metabolism and inflammation and is an active area of investigation for therapeutic applications in cancer and other diseases.[19][20]

Caption: Overview of this compound Metabolism and Systemic Effects.

Experimental Protocols & Methodologies

Protocol: Quantification of this compound in Plasma via GC-MS

This protocol provides a robust method for the extraction and quantification of this compound from a biological matrix.

1. Sample Preparation & Extraction: a. To 200 µL of plasma in a glass tube, add an internal standard (e.g., deuterated this compound or heptanoic acid). b. Add 50 µL of 6M HCl to acidify the sample. Vortex for 30 seconds. c. Add 1 mL of diethyl ether, vortex vigorously for 2 minutes. d. Centrifuge at 3,000 x g for 10 minutes at 4°C to separate the phases. e. Carefully transfer the upper organic layer to a new glass tube. f. Repeat the extraction (steps c-e) on the aqueous layer and pool the organic extracts. g. Evaporate the solvent to dryness under a gentle stream of nitrogen.

2. Derivatization: a. To the dried extract, add 50 µL of N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with 1% TBDMSCl and 50 µL of pyridine. b. Seal the tube and heat at 60°C for 30 minutes. c. Cool to room temperature before analysis.

3. GC-MS Analysis: a. GC System: Agilent 7890B or equivalent. b. Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent. c. Injection: 1 µL, splitless mode, injector temperature 250°C. d. Carrier Gas: Helium at 1.0 mL/min. e. Oven Program: Start at 80°C (hold 1 min), ramp to 150°C at 10°C/min, then ramp to 240°C at 20°C/min (hold 5 min).[21] f. MS System: Agilent 5977A MSD or equivalent. g. Ionization: Electron Ionization (EI), 70 eV. h. Acquisition Mode: Selected Ion Monitoring (SIM) for target ions of this compound and the internal standard.

4. Data Analysis: a. Generate a standard curve using known concentrations of this compound. b. Quantify the sample concentrations by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

Protocol: In Vivo Murine Model of Metabolic Analysis

This workflow outlines a study to assess the metabolic impact of this compound supplementation in a diet-induced obesity model.[2]

1. Animal Model and Diet: a. Use male C57BL/6J mice, 6-8 weeks old. b. Acclimatize animals for 1 week on a standard chow diet. c. Divide mice into three groups (n=8-10 per group): i. Control: High-Fat Diet (HFD, ~60% kcal from fat). ii. Treatment: HFD supplemented with 5% (w/w) this compound. iii. Reference: HFD supplemented with 5% (w/w) butyric acid. d. Provide diets and water ad libitum for 4-8 weeks.

2. Metabolic Phenotyping: a. Body Weight & Food Intake: Measure weekly. b. Glucose & Insulin Tolerance Tests (GTT/ITT): Perform at the end of the study. i. IPGTT: Fast mice for 6 hours, inject glucose (2 g/kg) intraperitoneally. Measure blood glucose at 0, 15, 30, 60, 90, and 120 minutes.[13] ii. ITT: Fast mice for 4 hours, inject insulin (0.75 U/kg) intraperitoneally. Measure blood glucose at 0, 15, 30, 60, and 90 minutes.[13]

3. Sample Collection and Terminal Analysis: a. At the study endpoint, fast mice for 6 hours and collect terminal blood via cardiac puncture. b. Perfuse tissues with saline and harvest liver and white adipose tissues (epididymal, retroperitoneal). Weigh all tissues. c. Snap-freeze a portion of the tissues in liquid nitrogen for gene expression analysis and store the remainder for histological and lipid analysis. d. Separate plasma and store at -80°C.

4. Biochemical and Molecular Analysis: a. Plasma Analysis: Measure glucose, insulin, NEFA, triglycerides, and GLP-1 using commercial ELISA or colorimetric kits. b. Hepatic Lipid Content: Extract total lipids from liver homogenates and quantify triglyceride content. c. Gene Expression: Extract RNA from adipose tissue, reverse transcribe to cDNA, and perform qPCR for key genes in lipogenesis (e.g., Fasn, Scd1, Acaca) and fatty acid oxidation (e.g., Cpt1a, Ppara).

Caption: Experimental workflow for an in vivo mouse metabolic study.

Conclusion and Future Directions

This compound is a metabolically significant fatty acid with potent effects on lipid and glucose metabolism. Its unique properties—rapid hepatic absorption, carnitine-independent mitochondrial entry, and efficient β-oxidation—make it a readily available and powerful energy source. Beyond its catabolic fate, this compound functions as a key signaling molecule, influencing glucose homeostasis through GLP-1 modulation and regulating gene expression via HDAC inhibition. The compelling preclinical data demonstrating its anti-obesity and insulin-sensitizing effects highlight its potential as a therapeutic agent or functional food ingredient for combating metabolic diseases.

Future research should focus on elucidating the precise molecular mechanisms linking this compound to GLP-1 secretion and HDAC inhibition. Further investigation into its interaction with the gut microbiome and the subsequent impact on host metabolism is also warranted. Translating these findings into human clinical trials will be the ultimate step in validating the therapeutic promise of this compound for improving metabolic health.

References

- Medium Chain Fatty Acids: Metabolism, Health Benefits, and Analytical Methods. (n.d.). Google Vertex AI Search. Retrieved January 7, 2026.

- Schönfeld, P., & Wojtczak, L. (2016). Role of Medium-Chain Fatty Acids in Healthy Metabolism: A Clinical Perspective. Trends in Endocrinology & Metabolism, 32(6), 351-366.

- Vallejo, D., et al. (2019). Differential Metabolism of Medium-Chain Fatty Acids in Differentiated Human-Induced Pluripotent Stem Cell-Derived Astrocytes. Frontiers in Neuroscience.

- Science Review: Metabolic Effects of Medium-Chain Triglycerides. (n.d.). Metagenics Institute.

- Schönfeld, P., & Wojtczak, L. (2016). Short- and medium-chain fatty acids in energy metabolism: the cellular perspective. Journal of Lipid Research, 57(6), 943-954.

- A Comparative Analysis of the Metabolic Effects of Hexanoic and Butyric Acids. (n.d.). Benchchem.

- This compound improves metabolic health in mice fed high-f

- A Researcher's Guide to Inter-Laboratory this compound Analysis: A Compar

- A novel hepatocyte ketone production assay to help the selection of nutrients for the ketogenic diet tre

- Kimura, I., et al. (2025).

- Beta oxidation of octanoyl-CoA to hexanoyl-CoA. (n.d.).

- Kimura, I., et al. (2025).

- Kimura, I., et al. (2025).

- Inhibition of HDAC8 by hexanoic and decanoic acid. (n.d.).

- This compound Improves Metabolic Health in Mice Fed High-Fat Diet. (n.d.).

- Rial, S. A., et al. (2018).

- Li, Y., et al. (2022). Alterations of the gut microbiota and short chain fatty acids in necrotizing enterocolitis and food protein-induced allergic protocolitis infants: A prospective cohort study. Frontiers in Cellular and Infection Microbiology.

- Lee, H., et al. (2021). Odd-chain fatty acids as novel histone deacetylase 6 (HDAC6) inhibitors. Bioorganic & Medicinal Chemistry Letters, 43, 128081.

- Aromatic sulfide inhibitors of histone deacetylase based on arylsulfinyl-2,4-hexadienoic acid hydroxyamides. (2005). PubMed.

- den Besten, G., et al. (2013). The role of short-chain fatty acids in the interplay between diet, gut microbiota, and host energy metabolism. Journal of Lipid Research, 54(9), 2325-2340.

- Beta oxid

- Fillmore, N., Alrob, O., & Lopaschuk, G. D. (2019).

- Oxidation Of F

- Short-Chain Fatty-Acid-Producing Bacteria: Key Components of the Human Gut Microbiota. (n.d.). MDPI.

Sources

- 1. Medium Chain Fatty Acids: Metabolism, Health Benefits, and Analytical Methods - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 2. This compound Improves Metabolic Health in Mice Fed High-Fat Diet [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. metagenicsinstitute.com [metagenicsinstitute.com]

- 5. Short- and medium-chain fatty acids in energy metabolism: the cellular perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Beta oxidation - Wikipedia [en.wikipedia.org]

- 7. aocs.org [aocs.org]

- 8. jackwestin.com [jackwestin.com]

- 9. biorxiv.org [biorxiv.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. This compound Improves Metabolic Health in Mice Fed High-Fat Diet - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. This compound Improves Metabolic Health in Mice Fed High-Fat Diet - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A novel hepatocyte ketone production assay to help the selection of nutrients for the ketogenic diet treatment of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Alterations of the gut microbiota and short chain fatty acids in necrotizing enterocolitis and food protein-induced allergic protocolitis infants: A prospective cohort study - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Formation of short chain fatty acids by the gut microbiota and their impact on human metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. Odd-chain fatty acids as novel histone deacetylase 6 (HDAC6) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Aromatic sulfide inhibitors of histone deacetylase based on arylsulfinyl-2,4-hexadienoic acid hydroxyamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. pdf.benchchem.com [pdf.benchchem.com]

Hexanoic Acid: A Comprehensive Technical Guide to Nomenclature, Properties, and Applications

This guide provides an in-depth exploration of hexanoic acid, a molecule of significant interest to researchers, scientists, and drug development professionals. Moving beyond a simple catalog of names, we will delve into the etymology of its various synonyms, connect its physicochemical properties to its diverse applications, and provide validated, field-tested protocols for its analysis. The narrative is structured to deliver not just information, but a causal understanding of why certain choices are made in the laboratory and in industrial applications.

The Identity of a Six-Carbon Workhorse: Nomenclature and Synonyms

This compound's multiple names are a reflection of its rich history and varied contexts, from agricultural origins to systematic chemical classification. Understanding this nomenclature is the first step to appreciating its multifaceted role in science.

The systematic IUPAC name, This compound , precisely describes its structure: a six-carbon ("hexan-") backbone with a carboxylic acid functional group ("-oic acid").[1] This is the universal standard in chemical communication.

However, it is more famously known by its trivial name, Caproic Acid . This name originates from the Latin word 'capra,' meaning "goat".[2][3] This etymology is no coincidence; this compound, along with its fellow medium-chain fatty acids caprylic (C8) and capric (C10) acids, is a key component of the fat in goat's milk, accounting for about 15% of the total.[4][5] Its distinctive, pungent odor—often described as cheesy, waxy, or goat-like—is a direct sensory link to this natural source.[1][6]

Over the years, a variety of other synonyms have been used in literature and commerce, which are essential to recognize for comprehensive database searching and material sourcing.

Table 1: Key Identifiers and Synonyms for this compound

| Identifier | Value | Source(s) |

|---|---|---|

| IUPAC Name | This compound | [1] |

| Common Name | Caproic Acid | [1][7] |

| CAS Number | 142-62-1 | [1] |

| Molecular Formula | C₆H₁₂O₂ | [1][8] |

| Other Synonyms | n-Hexanoic acid, Butylacetic acid, 1-Pentanecarboxylic acid, Pentylformic acid, Hexoic acid, n-Hexylic acid | [1][7][9] |

| SMILES | CCCCCC(=O)O | [1] |

| InChI Key | FUZZWVXGSFPDMH-UHFFFAOYSA-N |[1] |

Physicochemical Properties and Their Practical Implications

The behavior of this compound in both biological and industrial systems is a direct consequence of its molecular structure—a six-carbon nonpolar tail and a polar carboxylic acid head. This duality governs its utility. For instance, its limited solubility in water but high solubility in organic solvents is a critical factor in designing extraction protocols from aqueous biological matrices.[7][10]

The relatively low boiling point compared to longer-chain fatty acids makes it suitable for analysis by gas chromatography, while its pKa dictates that it will be in its ionized, more water-soluble hexanoate form at physiological pH.[1][10]

Table 2: Physicochemical Properties of this compound

| Property | Value | Implication for Researchers | Source(s) |

|---|---|---|---|

| Molecular Weight | 116.16 g/mol | Foundational for all stoichiometric calculations. | [1] |

| Appearance | Colorless to pale yellow oily liquid | Easy to handle and dispense in a laboratory setting. | [1][6] |

| Density | 0.927 - 0.929 g/cm³ (at 20-25 °C) | Less dense than water, will form the upper layer in biphasic extractions. | [1][7] |

| Melting Point | -4 to -3.4 °C | Liquid at standard room temperature. | [1] |

| Boiling Point | 202 - 205.8 °C | Volatile enough for GC analysis, but requires heating. | [1] |

| Solubility in Water | ~1.1 g/100 mL (at 20 °C) | Sparingly soluble; solubility increases at higher pH as the carboxylate salt is formed. | [1][7][10] |

| Solubility in Organic Solvents | Highly soluble in ethanol, ether | Excellent solubility allows for effective extraction from aqueous solutions. | [1] |

| pKa | 4.85 - 4.88 (at 25 °C) | Dictates ionization state; crucial for pH-dependent extractions and behavior in biological buffers. | [1] |

| logP (Octanol-Water) | 1.88 - 1.92 | Indicates moderate lipophilicity, relevant for predicting membrane permeability and bioaccumulation. |[1] |

Biological Significance and Metabolic Pathways

This compound is not merely an industrial chemical; it is a natural metabolite found across the biological kingdom, from bacteria to plants and animals.[6] As a medium-chain fatty acid (MCFA), it plays a role in energy metabolism.[8] In drug development, understanding its biosynthesis is critical for metabolic engineering efforts aimed at sustainable production.

Microbial production of this compound is being explored as a green alternative to chemical synthesis, primarily through two engineered pathways.[4]

-

The Heterologous Reverse β-Oxidation (rBOX) Pathway : This pathway essentially reverses the fatty acid degradation process. It starts with two molecules of acetyl-CoA and sequentially adds two-carbon units through a four-step enzymatic cycle (thiolase, reductase, dehydratase, reductase) to build the six-carbon hexanoyl-CoA chain, which is then hydrolyzed to this compound.[4][11]

-

Modified Fatty Acid Biosynthesis (FAB) Pathway : This approach modifies the native fatty acid synthesis machinery. The key intervention is the introduction of a specialized thioesterase enzyme that preferentially cleaves the growing fatty acid chain from the acyl carrier protein (ACP) when it reaches a length of six carbons, releasing free this compound.[4]

Caption: Engineered metabolic pathways for microbial production of this compound.

Industrial Synthesis and Key Applications

This compound's versatile structure makes it a valuable intermediate in numerous industries. While microbial fermentation is a growing field, traditional chemical synthesis, often via the oxidation of hexane or hexanol, remains a common production method.[8]

Key Application Areas:

-

Pharmaceuticals : this compound is a critical building block for synthesizing more complex molecules.[12] Its most notable use is in producing caproate esters of various drugs. Esterification of a parent drug with this compound can modify its pharmacokinetic properties, often creating a long-acting depot formulation. Prominent examples include progestin medications like hydroxyprogesterone caproate and gestonorone caproate, used in hormone therapy.[6]

-

Flavors and Fragrances : This is a primary application driven by its potent aroma profile.[13] While its neat odor is pungent and often unpleasant, in trace amounts and especially after conversion to its esters (e.g., ethyl hexanoate, allyl hexanoate), it contributes characteristic fruity, cheesy, and creamy notes to a vast array of food products, including cheese, butter, milk, strawberry, and bread flavors.[5][14] In perfumery, it can impart animalic or fatty notes that add depth and complexity to a fragrance.[15]

-

Industrial Chemicals : It is used to manufacture hexyl derivatives like hexylphenols. Furthermore, it serves as a precursor for plasticizers, lubricants, greases, and as a component in varnish driers and rubber processing.[13][16]

Analytical Methodologies: A Guide to Quantification

For any researcher working with this compound, accurate quantification is paramount. The method of choice is typically dictated by the sample matrix, required sensitivity, and available instrumentation. Gas chromatography (GC) is particularly well-suited for analyzing volatile compounds like short-chain fatty acids.[17]

Workflow for GC-MS Quantification of this compound in a Biological Matrix

This protocol outlines a self-validating system for the reliable quantification of this compound. The causality is clear: acidification ensures the analyte is in its volatile free-acid form, solvent extraction isolates it from non-volatile matrix components, and an internal standard corrects for variations in extraction efficiency and injection volume, ensuring trustworthiness.

Caption: A typical experimental workflow for quantifying this compound via GC-MS.

Detailed Experimental Protocol: GC-MS Analysis

-

Sample Preparation & Extraction :

-

To 100 µL of the sample (e.g., plasma, fecal homogenate), add a known concentration of an internal standard, such as deuterated this compound (this compound-d3).[18][19] This is the most critical step for ensuring quantitative accuracy.

-